molecular formula C12H10ClNO B3497149 1-(2-chlorobenzyl)-4(1H)-pyridinone

1-(2-chlorobenzyl)-4(1H)-pyridinone

Cat. No.: B3497149
M. Wt: 219.66 g/mol
InChI Key: ZCPMKPJIWFOWAL-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-4(1H)-pyridinone is a heterocyclic compound characterized by a pyridinone core substituted with a 2-chlorobenzyl group at the N1 position. The pyridinone ring system is a versatile scaffold in medicinal chemistry due to its electron-rich nature and ability to participate in hydrogen bonding, making it a common motif in drug discovery . The 2-chlorobenzyl substituent introduces both steric bulk and electron-withdrawing effects, which influence the compound’s physicochemical properties and biological interactions.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPMKPJIWFOWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=O)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The structural uniqueness of 1-(2-chlorobenzyl)-4(1H)-pyridinone lies in the position of the chlorobenzyl group (2-chloro vs. 3- or 4-chloro isomers) and the absence of additional substituents like hydroxymethyl or benzyloxy groups found in analogs. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Differences
1-(3-Chlorophenyl)-3-hydroxypyridin-4(1H)-one 3-chlorophenyl, 3-hydroxyl C₁₁H₈ClNO₂ 221.64 Hydroxyl group at C3; chloro at phenyl C3
3-(Benzyloxy)-1-(4-chlorobenzyl)-2-methyl-4(1H)-pyridinone 4-chlorobenzyl, 2-methyl, 3-benzyloxy C₂₀H₁₈ClNO₂ 339.82 Methyl at C2; benzyloxy at C3
YL-0919 1-benzyl-4-hydroxypiperidin-4-ylmethyl C₁₈H₂₁ClN₂O₂ 332.83 Piperidinylmethyl chain; hydroxyl group

The 2-chlorobenzyl group in the target compound may enhance lipophilicity compared to 3-chloro isomers , while the lack of polar groups (e.g., hydroxyl in or hydroxymethyl in ) likely reduces aqueous solubility.

Physicochemical Properties

Melting points and solubility profiles vary significantly with substituents:

Compound Name Melting Point (°C) LogP (Predicted) Solubility Trends
1-(3-Chlorophenyl)-3-hydroxypyridin-4(1H)-one N/A ~1.5 (estimated) Moderate (due to hydroxyl group)
3-(Benzyloxy)-1-(4-chlorobenzyl)-2-methyl-4(1H)-pyridinone N/A ~3.1 Low (high lipophilicity)
1-(3-Carboxyphenyl)-2-methyl-3-hydroxy pyridin-4-one 270–271 ~0.8 Improved (carboxyl group)

The target compound’s predicted logP (~2.5–3.0) would place it between hydroxylated analogs (lower logP) and benzyloxy/methyl derivatives (higher logP), impacting membrane permeability and oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzyl)-4(1H)-pyridinone
Reactant of Route 2
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1-(2-chlorobenzyl)-4(1H)-pyridinone

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